molecular formula C5H3BCl2F5N B142128 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate CAS No. 140623-89-8

2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate

Cat. No.: B142128
CAS No.: 140623-89-8
M. Wt: 253.79 g/mol
InChI Key: JVYBYXWHPIEUOT-UHFFFAOYSA-N
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Description

2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate is a chemical compound widely employed as a fluorinating reagent in various reactions. It is known for its ability to introduce fluorine atoms into organic molecules, which is a valuable transformation in synthetic chemistry .

Mechanism of Action

Mode of Action

2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate acts as an electrophilic fluorinating reagent . It interacts with its targets by donating a fluorine atom, which then forms a bond with the target molecule. This results in the fluorination of the target molecule.

Result of Action

The result of the action of this compound is the fluorination of the target molecule . The introduction of a fluorine atom can significantly alter the physical and chemical properties of the target molecule, including its reactivity, polarity, and size.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and pH, can affect the efficiency of fluorination . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate typically involves the reaction of 2,6-dichloropyridine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide in the presence of tetrafluoroboric acid . The reaction is usually carried out under mild conditions, and the product is isolated by crystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but with optimized parameters for efficiency and yield .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate is unique due to its high reactivity and selectivity in fluorination reactions. It offers regioselective fluorination, which is valuable in the synthesis of complex molecules .

Properties

IUPAC Name

2,6-dichloro-1-fluoropyridin-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2FN.BF4/c6-4-2-1-3-5(7)9(4)8;2-1(3,4)5/h1-3H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYBYXWHPIEUOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC(=[N+](C(=C1)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BCl2F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371978
Record name 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate
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Molecular Weight

253.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140623-89-8
Record name Pyridinium, 2,6-dichloro-1-fluoro-, tetrafluoroborate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140623-89-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-1-fluoropyridiniumtetrafluoroborate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate
Source EPA DSSTox
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Record name 2,6-dichloro-1-fluoropyridiniumtetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.584
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Record name 1-Fluoro-2,6-dichloropyridinium Tetrafluoroborate [Fluorinating Reagent]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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